Ethyl 3-(4-chlorophenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Key structural features include:
- 3-(4-Chlorophenyl) substituent: A chloro-substituted aromatic ring at position 3, contributing electron-withdrawing effects and influencing steric interactions.
- Ethyl carboxylate ester: At position 1, this group modulates lipophilicity and bioavailability.
The compound’s design targets biological activity (e.g., enzyme inhibition or protein aggregation modulation), with structural elements optimized for target binding and pharmacokinetics .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5S/c1-3-33-24(31)21-18-13-34-22(26-19(29)12-14-4-10-17(32-2)11-5-14)20(18)23(30)28(27-21)16-8-6-15(25)7-9-16/h4-11,13H,3,12H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCFOBYDCHIUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique molecular structure that integrates multiple functional groups, including a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of both an ester and an amide group enhances its chemical reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C23H20ClN3O4S
- Molecular Weight : 467.94 g/mol
The compound's structure includes:
- A thieno[3,4-d]pyridazine core, which contributes to its biological activity.
- A 4-chlorophenyl group that may enhance its interaction with biological targets.
- A 4-methoxyphenyl acetamido moiety that could influence its pharmacological properties.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thieno[3,4-d]pyridazine compounds possess antimicrobial properties. The chlorophenyl and methoxyphenyl groups are known to improve binding interactions with microbial targets, enhancing efficacy against bacteria and fungi .
- Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent. Its structural characteristics may allow it to inhibit pathways involved in inflammation .
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes relevant in disease processes, such as acetylcholinesterase. This property is crucial for developing treatments for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have examined the biological activity of this compound:
- Study on Antimicrobial Effects : A study demonstrated that similar thieno[3,4-d]pyridazine derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group was noted to enhance this activity .
- Inhibition of Acetylcholinesterase : Research involving molecular docking simulations indicated that the compound could effectively bind to acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions:
- Reaction of ethyl 1,2-dihydro-4-(4-chlorophenyl)-3-cyano-6-phenyl-2-thioxopyridine-5-carboxylate with chloro-N-(4-methoxyphenyl)acetamide in the presence of sodium ethoxide.
- Recrystallization from ethanol to obtain pure product.
This synthetic route highlights the complexity involved in developing such compounds and their derivatives for enhanced biological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Key Structural Differences and Properties
*Calculated using isotopic mass data from and .
Structure-Activity Relationship (SAR) Insights
- Position 3 Aromatic Substituents :
- Position 5 Functional Groups: Acetamido vs.
- Halogenation at Position 7 :
- Chloro (Compound 67) and bromo (Compound 68) substituents introduce halogen bonding, which can improve binding to hydrophobic pockets in proteins. Bromine’s larger size enhances steric effects but may hinder solubility .
Q & A
Q. What are the critical steps in synthesizing this compound?
The synthesis involves constructing the thieno[3,4-d]pyridazine core via cyclocondensation of thiophene derivatives with hydrazine hydrate, followed by sequential N-acylation using 2-(4-methoxyphenyl)acetyl chloride. Key steps include optimizing reaction conditions (e.g., reflux in toluene with catalytic acetic acid) to achieve yields >65%. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques confirm the compound’s structure and purity?
Use 1H/13C NMR to assign regiochemistry (e.g., distinguishing C-3 and C-5 substituents) and IR spectroscopy to identify carbonyl stretches (amide C=O at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). X-ray crystallography resolves ambiguous stereochemistry .
Q. What functional groups dominate its chemical reactivity?
The 4-oxo group participates in keto-enol tautomerism, influencing hydrogen-bonding interactions. The acetamido moiety undergoes hydrolysis under acidic conditions, while the ethyl ester is susceptible to saponification. The 4-chlorophenyl group enhances lipophilicity (LogP ~3.2) .
Advanced Research Questions
Q. How can reaction conditions be optimized for the N-acylation step?
Employ a Design of Experiments (DoE) approach: vary solvents (toluene vs. DMF), temperatures (80–110°C), and catalysts (DMAP, 5–10% mol). Real-time monitoring via TLC (ethyl acetate/hexane 1:1) identifies optimal reaction times. Evidence shows toluene at 100°C with 7% DMAP improves yields by 14% .
Q. What strategies resolve NMR signal overlap in the thiophene ring?
Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, the C-2 proton (δ 7.45 ppm) couples with C-3 (δ 122.1 ppm), confirmed by HSQC. Compare experimental shifts with DFT calculations (B3LYP/6-311+G(d,p)) to address discrepancies caused by anisotropic effects .
Q. How does substituent variation impact biological activity?
Synthesize analogs with nitro () or fluoro () groups. Test in kinase inhibition assays (IC50 measurements) and correlate with computed electrostatic potentials (MEP surfaces). Replacing 4-methoxyphenyl with nitro increases activity 2-fold due to enhanced π-π stacking .
Q. What computational methods predict target binding modes?
Perform molecular docking (AutoDock Vina) using EGFR’s crystal structure (PDB: 1M17). Molecular dynamics (MD) simulations (AMBER) refine binding poses, revealing the acetamido group forms H-bonds with Lys721 (ΔG = -9.8 kcal/mol). Validate with SPR (KD = 180 nM) .
Q. How to address solubility limitations in cell-based assays?
Use co-solvents (5% DMSO + 0.1% Tween-80) validated by dynamic light scattering (DLS) to ensure particle size <200 nm. Alternatively, synthesize a phosphate prodrug (ethyl → sodium carboxylate), increasing solubility from 8 µg/mL to 1.2 mg/mL .
Q. How to analyze conflicting bioactivity data across assays?
Conduct orthogonal assays: CETSA for target engagement, MTS for cytotoxicity, and Western blotting for downstream signaling. For example, 10 µM compound stabilizes EGFR in CETSA (ΔTm = 4.2°C) but shows weak antiproliferative effects (IC50 = 25 µM), suggesting off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
